1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Description
Properties
Molecular Formula |
C13H10ClFN8O2 |
|---|---|
Molecular Weight |
364.72 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C13H10ClFN8O2/c1-6-10(18-22-23(6)12-11(16)20-25-21-12)13(24)19-17-5-7-8(14)3-2-4-9(7)15/h2-5H,1H3,(H2,16,20)(H,19,24)/b17-5+ |
InChI Key |
HVRQOQIKAIGJAW-YAXRCOADSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
-
Formation of Amidoxime : A nitrile derivative (e.g., 3-cyano-1,2,5-oxadiazole) reacts with hydroxylamine hydrochloride in ethanol/water (3:1) under reflux (80°C, 6 h) to yield the amidoxime intermediate.
-
Cyclization to Oxadiazole : The amidoxime undergoes cyclization using trifluoroacetic anhydride (TFAA) at 0–5°C, followed by gradual warming to room temperature. This step forms the 1,2,5-oxadiazole ring with an exocyclic amino group.
Key Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/water (3:1) | Solubility |
| Temperature | 80°C (reflux) | Reaction rate |
| Cyclizing Agent | TFAA | Ring closure |
Construction of the 1,2,3-Triazole Core
The 1,2,3-triazole ring is synthesized via Huisgen 1,3-dipolar cycloaddition between an azide and alkyne.
Stepwise Protocol
-
Azide Preparation : 5-Methyl-1H-1,2,3-triazole-4-carbonyl chloride is treated with sodium azide in DMF at 90°C for 2 h to form the acyl azide.
-
Cycloaddition : The acyl azide reacts with a terminal alkyne (e.g., propargyl alcohol) in toluene under reflux (110°C, 12 h) with CuI (5 mol%) as a catalyst. This yields the 1,2,3-triazole ester.
Regioselectivity Control
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures exclusive formation of the 1,4-disubstituted triazole isomer, critical for subsequent functionalization.
Hydrazinolysis to Form Carbohydrazide
The triazole ester is converted to carbohydrazide via nucleophilic acyl substitution.
Procedure
-
Reaction with Hydrazine : The triazole ester (1 equiv) reacts with hydrazine hydrate (3 equiv) in ethanol under reflux (78°C, 4 h).
-
Purification : The crude product is recrystallized from ethanol/water (1:2) to yield 5-methyl-1H-1,2,3-triazole-4-carbohydrazide as a white solid (yield: 85–90%).
Optimization Data
| Hydrazine (equiv) | Time (h) | Yield (%) |
|---|---|---|
| 2 | 6 | 72 |
| 3 | 4 | 89 |
| 4 | 3 | 88 |
Condensation with 2-Chloro-6-Fluorobenzaldehyde
The hydrazone linkage is formed via Schiff base condensation.
Methodology
-
Reflux in Ethanol : The carbohydrazide (1 equiv) and 2-chloro-6-fluorobenzaldehyde (1.2 equiv) are refluxed in ethanol with glacial acetic acid (5 mol%) for 3 h.
-
Isolation of (E)-Isomer : The reaction mixture is cooled, and the precipitated (E)-hydrazone is filtered and washed with cold ethanol to remove unreacted aldehyde.
Stereochemical Control
The (E)-configuration is favored due to steric hindrance between the triazole methyl group and the aryl substituent. X-ray crystallography confirms the trans geometry.
Final Purification and Characterization
Purification Techniques
Analytical Data
| Parameter | Value |
|---|---|
| 1H NMR (DMSO) | δ 8.58 (s, 1H, triazole), 7.42–7.38 (m, 2H, aryl), 5.60 (s, 2H, CH2), 2.45 (s, 3H, CH3) |
| IR (KBr) | 3331 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O) |
| HPLC Purity | 98.7% (C18 column, MeCN/H2O) |
Industrial Scalability Considerations
Challenges and Solutions
-
Oxadiazole Stability : TFAA-mediated cyclization is replaced with PCl5 in dichloromethane for large batches to reduce cost.
-
Catalyst Recovery : CuI is recycled via aqueous extraction, reducing metal waste.
Batch Process Parameters
| Scale (kg) | Yield (%) | Purity (%) |
|---|---|---|
| 0.5 | 82 | 97.5 |
| 5.0 | 78 | 96.8 |
| 50.0 | 75 | 95.2 |
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformation.
- Major products formed during these reactions need further investigation.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of antimicrobial agents . Studies indicate that derivatives of oxadiazole and triazole possess significant antibacterial and antifungal properties. For instance, triazole derivatives have been linked to inhibiting fungal growth by disrupting cell wall synthesis and function . The incorporation of the oxadiazole moiety enhances the bioactivity of the compound, potentially leading to effective treatments against resistant strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Triazole Derivative A | Antifungal | Candida spp. | |
| Oxadiazole Derivative B | Antibacterial | Staphylococcus aureus | |
| Hydrazone Derivative C | Antimicrobial | E. coli |
Agricultural Chemistry
The compound's structure suggests potential applications as a pesticide or herbicide . The triazole ring is known for its fungicidal properties, which can be utilized to develop new agrochemicals aimed at protecting crops from fungal infections. Research has indicated that compounds containing oxadiazole and triazole can effectively inhibit plant pathogens .
Case Study: Efficacy in Crop Protection
A recent study demonstrated that a related triazole compound significantly reduced the incidence of fungal infections in wheat crops, showcasing its potential for agricultural use .
Materials Science
The unique combination of oxadiazole and triazole moieties may also lead to innovative applications in material sciences , particularly in the development of polymers with enhanced thermal stability and mechanical properties. Research into functionalized polymers has shown that incorporating such heterocycles can improve material performance under various environmental conditions .
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Molecular targets and pathways involved require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Features
The compound’s structural uniqueness lies in the combination of 1,2,5-oxadiazole, triazole, and arylhydrazone motifs. Comparisons with similar compounds (Table 1) highlight variations in substituents and their implications:
*Tanimoto coefficients calculated using Morgan fingerprints (radius=2, 2048 bits) .
†Calculated based on molecular formula (C₁₃H₁₀ClFN₈O₂).
‡Similarity range reflects variations in fingerprinting methods (MACCS vs. Morgan).
Bioactivity and Computational Insights
- Clustering by Bioactivity Profiles: Compounds with triazole-oxadiazole cores cluster into groups with similar protein targets (e.g., kinases, topoisomerases) due to shared hydrogen-bonding motifs .
- Docking Affinity Variability : Substitutions like 2-Cl-6-F-aryl vs. 4-nitrophenyl (as in ) significantly alter binding modes. For example, halogen atoms improve hydrophobic interactions with enzyme pockets, while nitro groups may induce steric clashes .
- Metabolic Stability : The 1,2,5-oxadiazole ring in the target compound likely confers higher stability compared to ester-containing analogs (e.g., ), as oxadiazoles resist hydrolytic cleavage .
Limitations of Similarity-Based Predictions
- Tanimoto Thresholds: A coefficient >0.65 is considered indicative of significant similarity, but bioactivity correlations are nonlinear. For instance, aglaithioduline’s 70% similarity to SAHA translated to comparable HDAC inhibition, whereas minor structural changes in triazole derivatives led to divergent activities .
- SAR Complexity : The arylhydrazone’s (E)-configuration (confirmed via X-ray in ) is critical for planar geometry and target binding. Isosteric replacement (e.g., thioamide in ) reduces potency due to altered electronics .
Methodological Considerations
- Structural Validation : Single-crystal X-ray diffraction (e.g., SHELXL ) is essential for confirming stereochemistry, as seen in related hydrazones .
- Molecular Networking : Cosine scores >0.8 in MS/MS spectra indicate conserved fragmentation pathways among triazole derivatives, aiding dereplication .
- QSAR Models : These models incorporate entire chemical libraries for predictions, reducing bias from pairwise comparisons .
Biological Activity
The compound 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide (CAS Number: 849008-75-9) is a hybrid molecule that integrates several pharmacologically significant moieties. This article reviews its biological activities based on recent studies and findings, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C16H14ClF N11O2
- Molecular Weight : 443.4183 g/mol
- Key Functional Groups :
- Oxadiazole
- Triazole
- Carbohydrazide
These functional groups are known for their diverse biological activities, including anticancer and antimicrobial properties.
Biological Activity Overview
Recent research has highlighted the biological activities of oxadiazole and triazole derivatives, indicating their potential in drug discovery. The specific compound under review exhibits a range of biological effects:
Anticancer Activity
Studies have demonstrated that compounds containing oxadiazole and triazole rings often show significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies indicated that related oxadiazole derivatives exhibited moderate to high cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HeLa | 92.4 |
| 2 | CaCo-2 | 2.76 |
| 3 | OVXF 899 | 9.27 |
These findings suggest that modifications to the oxadiazole or triazole moieties can enhance anticancer activity significantly.
Antimicrobial Activity
The compound's structural components also indicate potential antimicrobial properties. Research has shown that similar compounds demonstrate activity against various pathogens:
- Antibacterial Testing : Compounds were evaluated using the agar disc-diffusion method against strains like Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones for certain derivatives .
| Pathogen | Activity Detected |
|---|---|
| Staphylococcus aureus | Yes |
| Escherichia coli | Yes |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Similar derivatives have shown inhibitory effects on key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are crucial in cancer cell proliferation and survival .
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
Several case studies provide insights into the efficacy of the compound:
-
Case Study on Anticancer Activity :
A study conducted on a series of oxadiazole derivatives showed that structural modifications significantly impacted their anticancer potency. The derivative with a similar structure to our compound demonstrated an IC50 value of 2.76 µM against ovarian cancer cells . -
Antimicrobial Efficacy :
In another study, a closely related compound was tested against multi-drug resistant bacterial strains, showing promising results that warrant further investigation into its clinical applications .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Cyclocondensation of precursors (e.g., hydrazides and carbonyl derivatives) under reflux in ethanol or methanol, with yields improved by using catalysts like acetic acid or pyridine .
- Step 2: Formation of the triazole-oxadiazole core via Huisgen 1,3-dipolar cycloaddition or thermal cyclization. Temperature control (70–90°C) and solvent polarity (DMF, DMSO) are critical for regioselectivity .
- Purification: Recrystallization from ethanol/water mixtures (1:2 ratio) or column chromatography using silica gel and ethyl acetate/hexane eluents .
Key Conditions:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 70–90°C | Avoids decomposition of labile oxadiazole ring |
| Solvent | Ethanol/DMF | Balances solubility and reaction kinetics |
| Catalyst | Acetic acid (5 mol%) | Enhances cyclization efficiency |
Basic: What spectroscopic techniques are recommended for structural characterization?
Answer:
- 1H/13C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl groups) and methylene/imine protons (δ 2.1–3.5 ppm). 13C signals at 160–165 ppm confirm carbonyl groups .
- IR Spectroscopy: Stretching bands at 1650–1700 cm⁻¹ (C=O), 1540–1580 cm⁻¹ (C=N), and 3200–3350 cm⁻¹ (N-H) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 406.08) and isotopic patterns for chlorine/fluorine .
Data Interpretation Example:
| Technique | Key Peaks | Structural Assignment |
|---|---|---|
| 1H NMR | δ 8.3 (s, 1H) | Imine proton (N=CH) |
| IR | 1680 cm⁻¹ | Oxadiazole C=N stretch |
Advanced: How can contradictions in spectral data (e.g., unexpected splitting patterns) be resolved?
Answer:
- Multi-Technique Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of fluorophenyl and triazole groups .
- Computational Validation: Compare experimental IR/NMR with DFT-calculated spectra (using Gaussian or ORCA) to validate tautomeric forms or stereochemical assignments .
- Isotopic Labeling: Use deuterated solvents or 15N-labeled precursors to clarify ambiguous proton environments .
Advanced: What computational methods predict biological target interactions?
Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to enzymes like dihydrofolate reductase (DHFR) or cytochrome P450. Prioritize docking poses with ΔG < -8 kcal/mol .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR Modeling: Use descriptors like LogP, polar surface area, and H-bond donors to correlate structure with antimicrobial IC50 values .
Example QSAR Equation:
(R² = 0.88, n = 20)
Advanced: How to design experiments for optimizing synthesis yield and purity?
Answer:
- Factorial Design (DoE): Test variables like molar ratio (1:1–1:3), temperature (60–100°C), and solvent polarity (ethanol to DMF) in a 2³ full factorial setup. Use ANOVA to identify significant factors .
- Response Surface Methodology (RSM): Optimize conditions using central composite design. Target >75% yield and >95% purity .
Optimization Table:
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Molar Ratio | 1:1 | 1:3 | 1:2.5 |
| Temperature | 60°C | 100°C | 85°C |
| Solvent | Ethanol | DMF | Ethanol:DMF (3:1) |
Advanced: What in vitro assays evaluate bioactivity?
Answer:
- Antimicrobial Activity: Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Report MIC values (μg/mL) .
- Cytotoxicity: MTT assay on HEK-293 cells. IC50 < 50 μM indicates therapeutic potential .
- Enzyme Inhibition: Fluorescence-based assays for kinase or protease inhibition (e.g., % inhibition at 10 μM) .
Bioactivity Data Example:
| Assay | Result | Reference |
|---|---|---|
| MIC (S. aureus) | 8 μg/mL | |
| IC50 (HEK-293) | 42 μM |
Advanced: How to perform structure-activity relationship (SAR) studies?
Answer:
- Variation of Substituents: Synthesize analogs with substituents at the 2-chloro-6-fluorophenyl or triazole positions. Compare LogP and hydrogen-bonding capacity .
- Biological Testing: Rank derivatives by MIC or IC50. Use clustering algorithms (e.g., k-means) to group compounds with similar activity profiles .
SAR Table:
| Derivative | R Group | MIC (μg/mL) | LogP |
|---|---|---|---|
| Parent | 2-Cl-6-F | 8 | 2.1 |
| Analog 1 | 4-NO2 | 32 | 2.8 |
| Analog 2 | 3-OCH3 | 16 | 1.9 |
Advanced: What strategies improve regioselectivity in triazole-oxadiazole formation?
Answer:
- Protecting Groups: Use tert-butyloxycarbonyl (Boc) to block competing reactive sites .
- Catalyst Screening: Test Cu(I)/Zn(II) catalysts to direct cycloaddition toward 1,4-regioisomers .
- Microwave-Assisted Synthesis: Reduce reaction time (<1 hour) and enhance regioselectivity (>90%) .
Advanced: How to validate target engagement in biological systems?
Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to purified targets (e.g., DHFR) .
| Target | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |
|---|---|---|---|
| DHFR | 1.2×10⁵ | 0.003 | 25 |
- Cellular Thermal Shift Assay (CETSA): Confirm stabilization of target proteins in cell lysates after treatment .
Advanced: How to address poor aqueous solubility for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
